2-Fluoro-3-methylpentanoic acid

描述

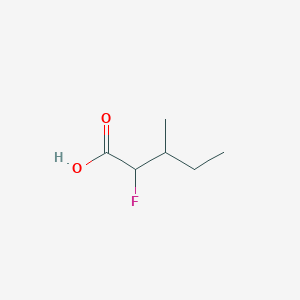

2-Fluoro-3-methylpentanoic acid is a fluorinated carboxylic acid with a branched alkyl chain. Its molecular formula is C₆H₁₁FO₂, featuring a fluorine atom at the second carbon and a methyl group at the third carbon of a pentanoic acid backbone. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and modulate acidity compared to non-fluorinated analogs.

属性

IUPAC Name |

2-fluoro-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIXPQDQUCAWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292655 | |

| Record name | 2-fluoro-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-16-7 | |

| Record name | 2-Fluoro-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 84420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpentanoic acid typically involves the fluorination of 3-methylpentanoic acid. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production.

化学反应分析

Types of Reactions: 2-Fluoro-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products:

Oxidation: Formation of 2-fluoro-3-methylpentanone.

Reduction: Formation of 2-fluoro-3-methylpentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Fluoro-3-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Fluoro-3-methylpentanoic acid involves its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of metabolic pathways and inhibition of specific enzymes, making it a valuable tool in biochemical research.

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-fluoro-3-methylpentanoic acid and related compounds from the evidence:

Key Observations :

- Fluorine vs. Amino/Hydroxyl Groups: The fluorine in this compound increases acidity (pKa ~2.5–3.0, inferred) compared to the amino group (pKa ~9–10) in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.

- Ester vs. Carboxylic Acid: The ethyl ester in ’s compound reduces water solubility compared to the free carboxylic acid in this compound.

生物活性

2-Fluoro-3-methylpentanoic acid (CAS Number: 6087-16-7) is a fluorinated carboxylic acid notable for its unique structure and biological activity. This compound, characterized by a fluorine atom at the second carbon of the pentanoic acid chain, has garnered attention in various fields, including medicinal chemistry and biochemical research.

- Molecular Formula : C₆H₁₁FO₂

- Molecular Weight : 130.16 g/mol

- Structure : The presence of the fluorine atom significantly alters the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity, which can lead to modulation of metabolic pathways and inhibition of specific enzymes. This makes it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways .

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. This inhibition can be useful in studying metabolic disorders and developing therapeutic agents.

- Synthesis of Fluorinated Compounds : It serves as a building block in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

- Metabolic Pathway Studies : The compound has applications in studying metabolic pathways due to its influence on enzyme activity and substrate interactions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of branched-chain amino acid transaminase (BCAT) demonstrated that this compound effectively reduced the enzyme's activity. This finding suggests potential applications in treating conditions associated with altered amino acid metabolism, such as certain neurological disorders.

Case Study 2: Synthesis Applications

Another research effort highlighted the use of this compound as a precursor for synthesizing novel fluorinated amino acids. These derivatives exhibited enhanced properties for imaging applications in cancer diagnostics, particularly in positron emission tomography (PET) studies .

Comparative Analysis

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine at C2, methyl group at C3 | Enzyme inhibition, metabolic pathway modulation |

| 3-Fluoropentanoic acid | Fluorine at C3 | Similar enzyme interactions but less potency |

| 2-Fluorobutanoic acid | Shorter carbon chain | Reduced biological activity compared to C5 |

Research Findings

Recent studies have shown that the incorporation of fluorine into organic molecules can significantly enhance their biological activity due to increased lipophilicity and altered electronic properties. Specifically, compounds like this compound exhibit improved binding affinities for target enzymes compared to their non-fluorinated counterparts .

常见问题

Q. Q1: What are the optimal synthetic routes for preparing 2-fluoro-3-methylpentanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves fluorination at the C2 position of a 3-methylpentanoic acid precursor. A viable route is nucleophilic fluorination using reagents like KF or DAST (diethylaminosulfur trifluoride) on a β-ketoester intermediate, followed by hydrolysis . To ensure stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) may be employed. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or NMR with chiral shift reagents can confirm enantiomeric excess .

Advanced Analytical Techniques

Q. Q2: How can conflicting NMR data for fluorinated derivatives like this compound be resolved?

Methodological Answer: Fluorine’s strong electronegativity causes significant splitting in ¹⁹F NMR (e.g., coupling constants JHF and JFF), which may overlap with ¹H signals. Use decoupling experiments or 2D NMR (HSQC, HMBC) to isolate fluorine-proton correlations . Cross-validate with IR spectroscopy (C-F stretching ~1100 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular composition . For unresolved discrepancies, computational methods (DFT simulations of NMR shifts) can reconcile experimental and theoretical data .

Data Contradiction Analysis

Q. Q3: How should researchers address contradictions in fluorination efficiency reported across studies?

Methodological Answer: Fluorination efficiency discrepancies often arise from solvent polarity, temperature, or reagent purity. Systematically replicate experiments under controlled conditions (e.g., anhydrous DMF at −40°C for DAST reactions). Use gas chromatography-mass spectrometry (GC-MS) to track byproducts (e.g., elimination products from β-hydrogen abstraction) . Compare yields with literature benchmarks for similar fluorinated carboxylic acids (e.g., 4-fluoropentanoic acid protocols ).

Biochemical Applications

Q. Q4: What strategies are used to study the enzyme inhibition potential of this compound in metabolic pathways?

Methodological Answer: Fluorinated analogs often act as competitive inhibitors due to structural mimicry. Design enzyme kinetics assays (e.g., monitoring NADH depletion in dehydrogenase systems) with varying substrate/inhibitor concentrations. Use isothermal titration calorimetry (ITC) to measure binding affinities and X-ray crystallography to resolve inhibitor-enzyme interactions . Cross-reference with fluorinated amino acid studies (e.g., 3-fluoroalanine’s impact on alanine racemase ).

Stability and Degradation

Q. Q5: How can the hydrolytic stability of this compound be quantified under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC-UV (detection at ~210 nm for carboxylic acids) and quantify residual compound. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects on ester/amide bond lability . For mechanistic insights, use LC-MS/MS to identify hydrolysis byproducts (e.g., 3-methylpentanoic acid) .

Safety and Handling

Q. Q6: What safety protocols are critical when handling fluorinated carboxylic acids like this compound?

Methodological Answer: Fluorinated compounds may release HF upon decomposition. Use anhydrous conditions and corrosion-resistant equipment (PTFE-lined reactors). Employ personal protective equipment (PPE) : nitrile gloves, safety goggles, and fume hoods. Monitor air quality with HF gas detectors and neutralize spills with calcium gluconate gel . For disposal, hydrolyze waste under basic conditions (pH >10) to convert HF to safer fluoride salts .

Computational Modeling

Q. Q7: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Perform density functional theory (DFT) calculations to map reaction pathways (e.g., fluorination transition states) and optimize geometries (B3LYP/6-31G* basis set). Use Molecular Dynamics (MD) simulations to model solvent effects (e.g., DMSO vs. THF) on reaction kinetics . Validate models against experimental data (e.g., activation energies from Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。